N-[1-(4-hydroxyphenyl)ethyl]-2-(thiophen-2-yl)acetamide
Overview
Description
N-[1-(4-hydroxyphenyl)ethyl]-2-(thiophen-2-yl)acetamide is an organic compound with the molecular formula C14H15NO2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)ethyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-thiopheneacetic acid in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but generally ranges from 4 to 8 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)ethyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)ethyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thienyl group can engage in π-π stacking and sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-hydroxyphenyl)ethyl]acetamide
- N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide
- N-[1-(4-hydroxyphenyl)ethyl]-2-(2-furyl)acetamide
Uniqueness
N-[1-(4-hydroxyphenyl)ethyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a thienyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]-2-thiophen-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(11-4-6-12(16)7-5-11)15-14(17)9-13-3-2-8-18-13/h2-8,10,16H,9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDCZSNVMSDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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